molecular formula C10H17ClO B14343781 2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol CAS No. 105568-32-9

2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol

Cat. No.: B14343781
CAS No.: 105568-32-9
M. Wt: 188.69 g/mol
InChI Key: NGYIRNJZLFJMGD-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with chlorine, methyl, and isopropenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the allylic oxidation of allyl compounds using reagents such as selenium dioxide or organic peroxides . Another method includes carbon-carbon bond-forming reactions like the Prins reaction, the Morita-Baylis-Hillman reaction, or a variant of the Ramberg-Bäcklund reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale allylic oxidation processes or other catalytic methods that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to its specific combination of substituents and the resulting chemical properties

Properties

CAS No.

105568-32-9

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

2-chloro-3-methyl-6-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H17ClO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h7-10,12H,1,4-5H2,2-3H3

InChI Key

NGYIRNJZLFJMGD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1Cl)O)C(=C)C

Origin of Product

United States

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